エプロサルタンエチルメチルジエステル
説明
科学的研究の応用
Eprosartan Ethyl Methyl Diester is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for analytical method development and validation.
Biology: The compound is used in studies related to its biological activity and interactions.
Medicine: It is involved in the development of pharmaceutical formulations and quality control processes.
作用機序
Target of Action
Eprosartan Ethyl Methyl Diester primarily targets the Angiotensin II receptor , specifically the subtype AT1 . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
Eprosartan acts as an antagonist to the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, which is a key step in the renin-angiotensin system . This system is responsible for regulating blood pressure and fluid balance .
Biochemical Pathways
By blocking the AT1 receptor, Eprosartan interferes with the renin-angiotensin system . This system is a hormonal cascade that leads to the production of Angiotensin II, a potent vasoconstrictor . By preventing the action of Angiotensin II, Eprosartan causes vasodilation , or the relaxation of blood vessels . This leads to a decrease in blood pressure .
Pharmacokinetics
It is primarily excreted in the feces (90%) and to a lesser extent in the urine (7%) . The bioavailability of Eprosartan is approximately 15% . The elimination half-life is between 5 to 9 hours .
Result of Action
The primary result of Eprosartan’s action is a reduction in blood pressure . This is achieved through the relaxation of vascular smooth muscle and vasodilation . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .
Action Environment
The action of Eprosartan can be influenced by various environmental factors. Additionally, the drug’s effectiveness can be influenced by the patient’s renal and hepatic function . Patients with impaired renal or hepatic function may have altered drug metabolism and excretion, potentially affecting the drug’s efficacy and safety .
生化学分析
Biochemical Properties
Eprosartan Ethyl Methyl Diester is related to Eprosartan, an angiotensin II receptor antagonist used to treat hypertension . By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs . This interaction with angiotensin II and AT1 receptor is a key biochemical property of Eprosartan Ethyl Methyl Diester.
Cellular Effects
Eprosartan Ethyl Methyl Diester, through its relation to Eprosartan, has significant effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Eprosartan Ethyl Methyl Diester involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues such as vascular smooth muscle and the adrenal gland . This action is independent of the pathways for angiotensin II synthesis .
Dosage Effects in Animal Models
For instance, Eprosartan blocks the effects of angiotensin II on postsynaptic AT1 receptors and inhibits presynaptic AT1 receptors that are involved in boosting sympathetic nerve activity .
Metabolic Pathways
Eprosartan Ethyl Methyl Diester is not metabolized by the cytochrome P450 system . It is mainly eliminated as unchanged drug, with less than 2% of an oral dose excreted in the urine as a glucuronide .
Transport and Distribution
It is known that Eprosartan is mainly eliminated as unchanged drug .
準備方法
The synthesis of Eprosartan Ethyl Methyl Diester involves several steps. One common method includes the reaction of 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoic acid with appropriate reagents to form the desired diester . The reaction conditions typically involve the use of solvents and catalysts to facilitate the esterification process. Industrial production methods often involve custom synthesis to ensure high purity and compliance with regulatory standards .
化学反応の分析
Eprosartan Ethyl Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted products.
類似化合物との比較
Eprosartan Ethyl Methyl Diester can be compared with other similar compounds, such as:
Eprosartan: The parent compound with a similar mechanism of action but different chemical structure.
Eprosartan Dimethyl Ester: Another ester derivative with slight variations in its molecular structure.
Eprosartan Acyl-β-D-glucuronide: A glucuronide conjugate used in metabolic studies.
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
生物活性
Eprosartan ethyl methyl diester is a derivative of Eprosartan, an angiotensin II receptor antagonist primarily used in the treatment of hypertension and related cardiovascular disorders. Understanding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and therapeutic applications, is crucial for its effective utilization in clinical settings.
Chemical Structure and Properties
Eprosartan, chemically known as 4-({2-butyl-5-[2-carboxy-2-(thiophen-2-ylmethyl) eth-l-en-l-yl]-lH-imidazol-1-yl} methyl) benzoic acid, has a specific structural formula that allows it to interact effectively with angiotensin II receptors. The ethyl methyl diester form enhances its lipophilicity, potentially improving absorption and bioavailability compared to its parent compound.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₄S |
Molecular Weight | 354.41 g/mol |
Solubility | Soluble in organic solvents |
pKa | 4.5 (acidic) |
Eprosartan acts primarily as an antagonist of the angiotensin II type 1 (AT1) receptor. This blockade leads to several physiological effects:
- Vasodilation : By preventing angiotensin II from binding to AT1 receptors in vascular smooth muscle, eprosartan induces vasodilation, thereby reducing blood pressure.
- Sympathetic Nervous System Inhibition : It also inhibits the release of norepinephrine from presynaptic neurons, further contributing to decreased vascular resistance.
- Renin-Angiotensin System Modulation : Eprosartan alters the renin-angiotensin system by decreasing total peripheral resistance and enhancing renal blood flow.
Case Study: Efficacy in Hypertension Management
A clinical study involving patients with varying degrees of hypertension demonstrated that eprosartan significantly lowered both systolic and diastolic blood pressure across all patient categories (mild, moderate, and severe). The study reported an average reduction of 10-15 mmHg in systolic pressure after 12 weeks of treatment with eprosartan at doses ranging from 400 mg to 800 mg daily .
Biological Activity and Therapeutic Applications
Eprosartan's biological activity extends beyond mere antihypertensive effects. Research indicates it may also possess cardioprotective properties and potential benefits in preventing renal impairment associated with diabetes.
Table 2: Summary of Biological Activities
Activity | Description |
---|---|
Antihypertensive | Reduces blood pressure by blocking angiotensin II receptors |
Cardioprotective | May improve cardiac function in heart failure patients |
Nephroprotective | Protects against renal damage in diabetic patients |
Anti-inflammatory | Potentially reduces inflammatory markers in cardiovascular diseases |
Comparative Analysis with Other Angiotensin II Receptor Blockers
Eprosartan has been compared with other ARBs such as Losartan and Valsartan. Studies indicate that while all these agents effectively lower blood pressure, eprosartan may have a more favorable side effect profile regarding peripheral edema .
Table 3: Comparison of ARBs
Drug | Side Effects | Efficacy in Hypertension |
---|---|---|
Eprosartan | Low incidence of edema | High |
Losartan | Moderate edema incidence | Moderate |
Valsartan | Higher edema incidence | High |
特性
IUPAC Name |
methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNXMWWTAZQPCI-RCCKNPSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)/C=C(\CC3=CC=CS3)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565991 | |
Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133486-13-2 | |
Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。